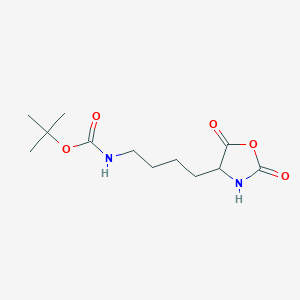

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate

Description

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate is an organic compound with the molecular formula C12H20N2O5. It is known for its unique structure, which includes an oxazolidinone ring and a tert-butyl carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

tert-butyl N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-10(16)13-7-5-4-6-8-9(15)18-11(17)14-8/h8H,4-7H2,1-3H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVYOGAZTXVNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. One common method includes the use of tert-butyl chloroformate and 4-(2,5-dioxooxazolidin-4-yl)butylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate has been identified as a potential candidate for therapeutic applications due to its ability to interact with specific biological targets. Research indicates that oxazolidine derivatives can act as inhibitors for various enzymes and receptors involved in disease processes.

Case Study: Inhibition of RORgamma Activity

A patent describes the use of related bicyclic compounds as antagonists of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORgammaT), which is implicated in immune and inflammatory diseases such as rheumatoid arthritis and psoriasis . This suggests that tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate may also exhibit similar inhibitory effects, providing a pathway for the development of new anti-inflammatory drugs.

Polymer Synthesis

Role in Polymer Chemistry

The compound serves as a valuable intermediate in the synthesis of polyfunctional polymers. Its structure allows for controlled polymerization processes, which are essential for creating polymers with specific properties tailored for biomedical applications.

Table 1: Polymerization Applications

Biological Studies

Influence on Physiological Processes

As an amino acid derivative, tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate may influence various biochemical pathways. Studies have shown that similar compounds can affect anabolic hormone secretion and cellular responses during stress.

Case Study: Antibacterial Properties

Research investigating polylysine synthesized from related carbamates demonstrated significant antibacterial activity against pathogens. This suggests potential applications in medical coatings and wound dressings, enhancing therapeutic efficacy through localized drug delivery.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate involves its interaction with specific molecular targets. The oxazolidinone ring can act as a scaffold for binding to enzymes or receptors, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate: Similar compounds include other oxazolidinone derivatives and carbamate esters.

N-tert-butoxycarbonyl-4-aminobutyric acid: This compound shares the tert-butyl carbamate group but lacks the oxazolidinone ring.

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butanoate: This compound has a similar structure but with a different ester group.

Uniqueness

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate is unique due to its combination of an oxazolidinone ring and a tert-butyl carbamate group. This structure provides a versatile platform for various chemical reactions and interactions, making it valuable in both research and industrial applications.

Biological Activity

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate, known by its CAS number 33043-60-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₂H₂₀N₂O₅

- Molecular Weight : 272.298 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate moiety and a dioxooxazolidine ring, which may contribute to its biological activity.

Antimicrobial Properties

Studies have indicated that compounds containing oxazolidinone structures exhibit antimicrobial activity. For instance, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit. This mechanism is crucial for their effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Research has shown that derivatives of oxazolidinones can possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins . The specific activity of tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate in this context requires further investigation.

Case Studies and Research Findings

- Antibacterial Efficacy :

- Cytotoxicity Assays :

- Mechanistic Studies :

Data Table: Summary of Biological Activities

Q & A

Q. How is Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate synthesized in laboratory settings?

The compound is typically synthesized via a multi-step protocol involving carbamate formation and oxazolidinone ring cyclization. A general approach involves reacting a precursor amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in dichloromethane with triethylamine). Subsequent steps may include cyclization using carbonyl diimidazole (CDI) or similar reagents to form the 2,5-dioxooxazolidin-4-yl moiety. Critical parameters include reaction temperature (0–25°C), solvent choice, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. What are the key physical and chemical properties of Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate critical for experimental handling?

Key properties include:

- Molecular weight : ~300–320 g/mol (estimated from analogs in ).

- Solubility : Likely polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and oxazolidinone groups.

- Stability : Sensitive to strong acids/bases (risk of Boc deprotection) and oxidizing agents. Store at 2–8°C in inert, anhydrous conditions to prevent hydrolysis .

- Hygroscopicity : Likely moderate; desiccate during storage.

Q. What experimental design considerations are essential when studying the stability of this compound under varying pH conditions?

Stability studies should employ buffered solutions (pH 1–13) at controlled temperatures (e.g., 25°C and 37°C). Use HPLC or LC-MS to monitor degradation products over time (0–72 hours). Include controls with inert solvents (e.g., acetonitrile) to isolate pH-specific effects. For kinetic analysis, apply first-order or Arrhenius models to predict shelf-life. Note that the Boc group is acid-labile, necessitating neutral-to-basic conditions for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?

Contradictions often arise from unoptimized reaction conditions. Systematic screening of variables (e.g., solvent polarity, catalyst loading, and temperature) using a Design of Experiments (DoE) approach is recommended. For example, a fractional factorial design can identify critical factors affecting yield. Cross-validate findings with spectroscopic data (e.g., H NMR integration) to confirm purity and quantify byproducts. Compare results with analogous syntheses (e.g., tert-butyl carbamates in ) to isolate structural-specific challenges.

Q. What advanced spectroscopic techniques are recommended for elucidating the conformational dynamics of this compound in solution?

- Dynamic NMR (DNMR) : To study rotational barriers in the oxazolidinone ring.

- NOESY/ROESY : For spatial proximity analysis of substituents.

- DFT calculations : Pair with experimental data (e.g., X-ray crystallography from analogs in ) to model low-energy conformers.

- Variable-temperature studies : Monitor chemical shift changes to identify temperature-dependent conformational equilibria .

Q. How should long-term environmental fate studies be designed to assess the ecological impact of this compound?

Follow the INCHEMBIOL framework :

- Abiotic degradation : Test photolysis (UV light, λ = 254–365 nm) and hydrolysis (pH 7–9, 25–50°C) over 30–90 days.

- Biotic degradation : Use soil microcosms or activated sludge to assess microbial breakdown (measure via LC-HRMS).

- Ecotoxicology : Perform acute/chronic toxicity assays on Daphnia magna (EC50) and Aliivibrio fischeri (bioluminescence inhibition).

- Bioaccumulation : Calculate log (octanol-water partition coefficient) experimentally or via computational tools (e.g., EPI Suite).

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in observed vs. predicted reactivity of the oxazolidinone ring?

- Hypothesis testing : Compare computational (e.g., Fukui indices for electrophilic attack) and experimental (e.g., kinetic isotope effects) data.

- Cross-validation : Replicate reactions under inert atmospheres (e.g., argon) to rule out oxygen/moisture interference.

- Isolation of intermediates : Use quenching experiments (e.g., with DO) and trap reactive species for characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.